molecular formula C8H7ClO2 B1322606 3-Chloro-4-hydroxy-5-methylbenzaldehyde CAS No. 107356-10-5

3-Chloro-4-hydroxy-5-methylbenzaldehyde

Cat. No. B1322606
Key on ui cas rn: 107356-10-5
M. Wt: 170.59 g/mol
InChI Key: UFWGXFOKGNJAOS-UHFFFAOYSA-N
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Patent
US06803384B2

Procedure details

A solution of sulfamic acid (11.8 g, 121.5 mmol) in water (25 mL) was added with vigorous stirring to 3-chloro-4-hydroxy-5-methylbenzaldehyde (16.00 g, 93.8 mmol) in tert-butanol (100 mL). The mixture was cooled (˜12° C.) and a solution of sodium chlorite (12.00 g, 106.1 mmol) in water (25 mL) was added in 5 mL portions with vigorous stirring. The reaction was exothermic and the temperature at the end of the addition was approximately 50° C. The two layers were separated and the aqueous layer was extracted with ether (2×50 mL). The organic layers were washed with brine and evaporated to dryness. Water was added, and the mixture was stirred and filtered. The solid was dissolved in warm ether (250 mL), and the solution was dried, filtered, concentrated to 100 mL, and cooled in the freezer (approx. −20° C.). Filtration and washing with cold ether gave 3-chloro-4-hydroxy-5-methylbenzoic acid (9.10 g, 52%), as a yellow solid, mp 242-244° C.
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)N.[Cl:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([CH3:16])[C:14]=1[OH:15])[CH:10]=[O:11].Cl([O-])=[O:18].[Na+]>O.C(O)(C)(C)C>[Cl:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([CH3:16])[C:14]=1[OH:15])[C:10]([OH:18])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=C(C1O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the temperature at the end of the addition
CUSTOM
Type
CUSTOM
Details
was approximately 50° C
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (2×50 mL)
WASH
Type
WASH
Details
The organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
Water was added
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in warm ether (250 mL)
CUSTOM
Type
CUSTOM
Details
the solution was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 100 mL
TEMPERATURE
Type
TEMPERATURE
Details
cooled in the freezer (approx. −20° C.)
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with cold ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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